Cas no 2171909-11-6 (2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid)

2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid is a specialized chemical compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated aromatic moiety. Its structural design makes it particularly useful in peptide synthesis and medicinal chemistry, where selective protection and deprotection strategies are critical. The presence of the azetidine ring enhances conformational rigidity, potentially improving binding affinity in target interactions. The bromo-substituted aromatic system offers versatility for further functionalization via cross-coupling reactions. This compound is well-suited for applications requiring controlled reactivity and precise molecular modifications, making it a valuable intermediate in organic synthesis and drug development. Its stability and defined reactivity profile ensure consistent performance in complex synthetic pathways.
2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid structure
2171909-11-6 structure
Product name:2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid
CAS No:2171909-11-6
MF:C27H23BrN2O5
Molecular Weight:535.385926485062
CID:6607343
PubChem ID:165801850

2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid
    • 2171909-11-6
    • 2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
    • EN300-1485349
    • インチ: 1S/C27H23BrN2O5/c28-18-10-17(26(33)30-13-16(14-30)9-25(31)32)11-19(12-18)29-27(34)35-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,10-12,16,24H,9,13-15H2,(H,29,34)(H,31,32)
    • InChIKey: HNNNRYDTHZVMFN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)C(N1CC(CC(=O)O)C1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 534.07903g/mol
  • 同位素质量: 534.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 780
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 95.9Ų

2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1485349-50mg
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1485349-2.5g
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
2.5g
$6602.0 2023-06-06
Enamine
EN300-1485349-1.0g
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
1g
$3368.0 2023-06-06
Enamine
EN300-1485349-2500mg
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1485349-0.25g
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
0.25g
$3099.0 2023-06-06
Enamine
EN300-1485349-1000mg
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1485349-500mg
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1485349-10.0g
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
10g
$14487.0 2023-06-06
Enamine
EN300-1485349-250mg
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1485349-5000mg
2-{1-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]azetidin-3-yl}acetic acid
2171909-11-6
5000mg
$9769.0 2023-09-28

2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid 関連文献

2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acidに関する追加情報

Comprehensive Guide to 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid (CAS No. 2171909-11-6)

2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid (CAS No. 2171909-11-6) is a specialized organic compound widely used in pharmaceutical research and peptide synthesis. This compound belongs to the class of azetidine derivatives, which are increasingly gaining attention due to their potential applications in drug discovery and medicinal chemistry. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable for solid-phase peptide synthesis (SPPS), a technique critical for developing novel therapeutics.

The molecular structure of 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid features a 3-bromo-5-aminobenzoyl moiety attached to an azetidine ring, with an acetic acid side chain. This unique configuration allows for versatile reactivity, making it a key intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role in creating peptide-based drugs, which are a hot topic in the pharmaceutical industry due to their high specificity and lower toxicity compared to traditional small-molecule drugs.

One of the most searched questions in AI-driven drug discovery platforms is how to optimize the synthesis of Fmoc-protected amino acids and their derivatives. 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid addresses this need by providing a stable and reactive building block for peptide coupling reactions. Its CAS No. 2171909-11-6 is frequently queried in scientific databases, highlighting its importance in high-throughput screening and combinatorial chemistry.

The compound’s solubility and stability under various conditions are also critical for researchers. Recent studies have explored its behavior in aqueous and organic solvents, which is essential for designing efficient synthetic protocols. Additionally, the 3-bromo substituent offers opportunities for further functionalization, making it a versatile tool in structure-activity relationship (SAR) studies.

In the context of green chemistry, there is growing interest in minimizing waste and improving the sustainability of chemical synthesis. 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid aligns with this trend, as its efficient use in peptide elongation reduces the need for excess reagents. This aspect is particularly relevant given the increasing demand for environmentally friendly synthetic methods in the pharmaceutical industry.

Another trending topic in chemical research is the integration of machine learning for predicting reaction outcomes. The structural features of 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid make it an excellent candidate for computational modeling, enabling researchers to optimize its use in automated synthesis platforms. This synergy between experimental and computational chemistry is revolutionizing the field, and this compound is at the forefront of such advancements.

From a market perspective, the demand for high-purity synthetic intermediates like 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid is on the rise. Pharmaceutical companies and contract research organizations (CROs) are increasingly sourcing such compounds to accelerate their drug development pipelines. Its CAS No. 2171909-11-6 is often listed in procurement databases, reflecting its commercial significance.

In summary, 2-{1-3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylazetidin-3-yl}acetic acid (CAS No. 2171909-11-6) is a pivotal compound in modern pharmaceutical chemistry. Its applications span from peptide synthesis to computational drug design, aligning with the latest trends in AI-assisted research and sustainable chemistry. As the scientific community continues to explore its potential, this compound is poised to play an even greater role in the development of next-generation therapeutics.

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